5-Ethoxy flavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSAHPUWKBRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440835 | |
| Record name | 5-ETHOXY FLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162787-72-6 | |
| Record name | 5-ETHOXY FLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Modifications
Established Flavone (B191248) Synthesis Routes Applicable to Ethoxy Derivatives
The synthesis of flavones, a significant class of naturally occurring polyphenolic compounds, has been a subject of extensive research. The introduction of an ethoxy group at the 5-position of the flavone nucleus creates 5-ethoxyflavone, a derivative whose synthesis can be achieved through several established methodologies. These routes are often adapted from general flavone syntheses, requiring specifically substituted precursors to yield the desired product.
Alkylation Reactions for Introducing Alkoxy Groups
A direct and common method for the synthesis of alkoxy-substituted flavones, including 5-ethoxyflavone, is the alkylation of a corresponding hydroxyflavone precursor. In this case, the starting material is 5-hydroxyflavone (B191505), also known as primuletin. sigmaaldrich.comnih.gov The synthesis involves an O-alkylation reaction where the hydroxyl group at the 5-position is converted into an ethoxy group.
The reaction typically proceeds by treating 5-hydroxyflavone with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent (e.g., acetone (B3395972) or N,N-dimethylformamide). nih.gov The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the ethylating agent in a nucleophilic substitution reaction to yield 5-ethoxyflavone. This method is advantageous due to the ready availability of 5-hydroxyflavone, which can itself be synthesized from 2',6'-dihydroxyacetophenone. nih.gov
Table 1: Reagents for Alkylation of 5-Hydroxyflavone
| Component | Example Reagent | Role |
|---|---|---|
| Starting Material | 5-Hydroxyflavone | Provides the core flavone structure with a hydroxyl group for substitution. |
| Ethylating Agent | Ethyl iodide (C₂H₅I), Diethyl sulfate ((C₂H₅)₂SO₄) | Source of the ethyl group. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the hydroxyl group to facilitate nucleophilic attack. |
| Solvent | Acetone, N,N-Dimethylformamide (DMF) | Provides the reaction medium. |
Oxidative Cyclization of o-Hydroxychalcones
The oxidative cyclization of 2'-hydroxychalcones is a fundamental route for constructing the flavone core. mdpi.comresearchgate.net To produce 5-ethoxyflavone via this method, the required precursor is 2'-hydroxy-6'-ethoxychalcone. This reaction can be mediated by a variety of reagents that facilitate the intramolecular cyclization and subsequent oxidation to form the flavone's heterocyclic C ring. chemijournal.com
Reagents such as iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO), selenium dioxide (SeO₂), or certain transition metal salts (e.g., Cu⁺, Fe³⁺) are known to promote the formation of flavones over other potential products like aurones. researchgate.netchemijournal.com The general mechanism is thought to involve an initial intramolecular oxo-Michael addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone system of the chalcone (B49325). chemijournal.com This forms an enolate intermediate, which is then oxidized by the reagent to yield the stable aromatic flavone ring system. The choice of oxidant is crucial for directing the reaction towards flavone formation. chemijournal.com
Baker-Venkataraman Rearrangement and Analogous Approaches
The Baker-Venkataraman rearrangement is a classic and highly versatile method for the synthesis of flavones and chromones. nih.govwikipedia.orguclan.ac.uk The process involves two key steps: the base-catalyzed rearrangement of an o-acyloxyaryl ketone into a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to form the flavone ring. wikipedia.orgjk-sci.com
For the synthesis of 5-ethoxyflavone, the sequence begins with 2-hydroxy-6-ethoxyacetophenone. This starting material is first acylated with benzoyl chloride in the presence of a base like pyridine (B92270) to form 2-benzoyloxy-6-ethoxyacetophenone. organic-chemistry.orgresearchgate.net This intermediate then undergoes the characteristic rearrangement upon treatment with a base (e.g., potassium hydroxide (B78521) or sodium hydride), where an enolate is formed, followed by an intramolecular acyl transfer to yield 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione. wikipedia.orguclan.ac.uk The final step is the cyclization of this 1,3-diketone in the presence of an acid (such as sulfuric acid in glacial acetic acid) to afford 5-ethoxyflavone. biomedres.us A modified version of this reaction is also used to synthesize the precursor 5-hydroxyflavone from 2',6'-dihydroxyacetophenone. nih.gov
Table 2: Key Stages of the Baker-Venkataraman Synthesis for 5-Ethoxyflavone
| Stage | Reactant | Key Reagents | Product |
|---|---|---|---|
| Acylation | 2-hydroxy-6-ethoxyacetophenone | Benzoyl chloride, Pyridine | 2-benzoyloxy-6-ethoxyacetophenone |
| Rearrangement | 2-benzoyloxy-6-ethoxyacetophenone | Potassium hydroxide (KOH) | 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione |
| Cyclodehydration | 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione | Sulfuric acid (H₂SO₄), Acetic acid (CH₃COOH) | 5-Ethoxyflavone |
Allan-Robinson Reaction
The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with the anhydride (B1165640) of an aromatic acid, typically in the presence of the corresponding sodium salt of that acid. drugfuture.comwikipedia.orgbiomedres.us To synthesize 5-ethoxyflavone using this method, 2-hydroxy-6-ethoxyacetophenone is heated with benzoic anhydride and sodium benzoate. biomedres.usdrugfuture.comyoutube.com
The reaction mechanism involves the initial formation of an enolate from the ketone, which then attacks the anhydride in an acylation step. wikipedia.orgyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the final flavone product. wikipedia.org This one-pot synthesis is a powerful tool for creating a variety of flavone structures, with the substitution pattern of the final product being determined by the specific o-hydroxyaryl ketone and aromatic anhydride used. drugfuture.com
Auwers Synthesis
The Auwers synthesis is another established method in flavonoid chemistry, though it characteristically leads to the formation of flavonols (3-hydroxyflavones) rather than flavones. nih.govwikipedia.org The process begins with an acid-catalyzed aldol (B89426) condensation between an o-hydroxyacetophenone and a benzaldehyde (B42025) to form an o-hydroxychalcone. wikipedia.org For a 5-ethoxy derivative, one would start with 2-hydroxy-6-ethoxyacetophenone. The resulting chalcone is then subjected to bromination across the double bond. The dibromo adduct formed subsequently undergoes rearrangement upon treatment with an alcoholic base, such as potassium hydroxide, to yield the flavonol. wikipedia.org
While this method directly produces 5-ethoxy-3-hydroxyflavone, it is relevant as a route to the core ethoxy-substituted flavone skeleton. Obtaining 5-ethoxyflavone would require an additional deoxygenation step to remove the 3-hydroxyl group.
Algar-Flynn-Oyamada Reaction
Similar to the Auwers synthesis, the Algar-Flynn-Oyamada (AFO) reaction is a well-known method that primarily synthesizes flavonols. wikipedia.orglookchem.com This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. wikipedia.orgresearchgate.net To obtain a 5-ethoxy substituted flavonol, the starting material would be 2'-hydroxy-6'-ethoxychalcone.
The reaction proceeds in two main stages: the formation of an intermediate dihydroflavonol, which is then oxidized to the final flavonol. wikipedia.org The precise mechanism has been a subject of study, with evidence suggesting it does not necessarily proceed via an epoxide intermediate as once thought. wikipedia.orgrsc.org The AFO reaction is a convenient and widely adopted method for producing flavonols due to its relative simplicity. lookchem.com Like the Auwers synthesis, it provides a pathway to 5-ethoxy-3-hydroxyflavone, a compound closely related to 5-ethoxyflavone.
Compound Index
Dehydrative Cyclization of 1,3-Diaryl Diketones
The crucial final step is the acid-catalyzed cyclization of this diketone intermediate. The presence of a strong acid, such as sulfuric acid in glacial acetic acid, facilitates an intramolecular condensation rsc.orgbiomedres.us. During this reaction, the enol form of the diketone attacks the phenolic hydroxyl group, leading to the formation of the heterocyclic pyranone ring. A subsequent dehydration event results in the stable aromatic flavone core. This method is advantageous for producing flavones with specific substitution patterns determined by the precursors rsc.org.
Recent advancements have focused on improving the efficiency and environmental footprint of this cyclization step. Research has shown that catalytic amounts of ferric chloride (FeCl₃) can effectively promote the dehydrative cyclization of 1,3-diaryl diketones to their corresponding flavones in high yields and under mild conditions, often at room temperature. researchgate.net This catalytic approach offers benefits such as operational simplicity, shorter reaction times, and reduced reagent cost compared to traditional stoichiometric acid catalysts researchgate.net.
Wittig Reaction for Flavone Construction
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds (alkenes) by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide (Wittig reagent) wikipedia.orglibretexts.orglumenlearning.com. The reaction is renowned for its reliability and the high degree of control it offers over the position of the newly formed double bond lumenlearning.com.
The standard mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This intermediate subsequently forms a four-membered ring, an oxaphosphetane, which then decomposes to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the driving force of the reaction masterorganicchemistry.comorganic-chemistry.org.
Within the context of flavonoid chemistry, the Wittig reaction is not typically employed for the primary construction of the flavone's heterocyclic ring system. Instead, its utility lies in the derivatization and modification of the pre-formed flavone skeleton. For example, it can be used to introduce a styryl or other unsaturated substituent onto the flavone structure by reacting a formyl-flavone (a flavone bearing an aldehyde group) with an appropriate Wittig reagent. This allows for the synthesis of complex flavone derivatives with extended conjugation or specific side chains, which are valuable in structure-activity relationship studies.
Precursor and Starting Material Considerations for 5-Ethoxy Flavone Synthesis
The synthesis of this compound requires careful selection of starting materials that either possess the desired 5-ethoxy group or have functional groups that can be readily converted to it.
Utilization of Baicalein and Other Hydroxyflavones
Baicalein (5,6,7-trihydroxyflavone) and other polyhydroxyflavones are excellent precursors for the synthesis of 5-ethoxyflavone through selective alkylation. The different hydroxyl groups on the flavone nucleus exhibit varying degrees of acidity and reactivity, which can be exploited for regioselective modification acs.orgkoreascience.kr. The 7-hydroxyl group is generally the most acidic and reactive, followed by the 4'-hydroxyl, while the 5-hydroxyl group is the least reactive due to its chelation with the adjacent carbonyl group at the 4-position acs.org.
To synthesize 5-ethoxyflavone from a precursor like 5,7-dihydroxyflavone (chrysin) or baicalein, a multi-step strategy is required. This typically involves:
Protection: The more reactive hydroxyl groups (e.g., at C-7) are first protected using a suitable protecting group, such as a benzyl (B1604629) group koreascience.kr.
Ethylation: The remaining free 5-hydroxyl group is then ethylated using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base.
Deprotection: Finally, the protecting groups are removed to yield the target 5-ethoxyflavone.
This approach allows for the precise placement of the ethoxy group at the desired C-5 position. The synthesis of various O-methylated and O-benzylated flavone analogs has been successfully demonstrated using these principles of selective protection and alkylation acs.orgkoreascience.kr.
Synthesis from o-Hydroxyacetophenone Derivatives
A foundational and versatile route to flavones starts with o-hydroxyacetophenone or its substituted derivatives rsc.orgnih.gov. To synthesize 5-ethoxyflavone, a key starting material is 2-hydroxy-6-ethoxyacetophenone. This precursor contains the A-ring structure with the required ethoxy group already in place.
Two primary methods can be employed using this precursor:
Baker-Venkataraman Rearrangement Route: The 2-hydroxy-6-ethoxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to form an ester. This ester is then rearranged using a base (e.g., potassium hydroxide) to form the corresponding 1,3-diketone wikipedia.orgjk-sci.comuta.edu. Subsequent acid-catalyzed dehydrative cyclization yields the 5-ethoxyflavone rsc.orgresearchgate.net.
Claisen-Schmidt Condensation Route: The 2-hydroxy-6-ethoxyacetophenone is condensed with benzaldehyde in the presence of a strong base (e.g., KOH in ethanol) to form a 2'-hydroxy-6'-ethoxychalcone intermediate. This chalcone is then cyclized to afford the final flavone product nih.govnih.gov.
A reported synthesis of 5-substituted flavones utilizes 2',6'-dihydroxyacetophenone, which undergoes a modified Baker-Venkataraman reaction with benzoyl chloride to yield 5-hydroxyflavone directly. nih.gov This 5-hydroxyflavone can then be readily ethylated at the 5-position to give 5-ethoxyflavone nih.gov.
Synthesis from Chalcone Intermediates and their Derivatization
The most prevalent method for synthesizing flavones involves the oxidative cyclization of 2'-hydroxychalcone intermediates nih.gov. Chalcones are α,β-unsaturated ketones that serve as biogenetic precursors to all flavonoids nih.gov. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an o-hydroxyacetophenone and an aromatic benzaldehyde nih.govresearchgate.net.
For 5-ethoxyflavone, the required intermediate would be 2'-hydroxy-6'-ethoxychalcone. This is prepared by condensing 2-hydroxy-6-ethoxyacetophenone with benzaldehyde. Once the chalcone is obtained, several methods can be used for its cyclization:
Iodine-Catalyzed Oxidative Cyclization: Heating the chalcone in dimethyl sulfoxide (DMSO) with a catalytic amount of iodine is an effective method for direct conversion to the flavone rroij.commdpi.com. This method is often favored for its simplicity and good yields.
Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves treating the chalcone with alkaline hydrogen peroxide drugfuture.comwikipedia.org. While this method classically yields a flavonol (a 3-hydroxyflavone), variations in conditions can influence the product outcome wikipedia.orgbeilstein-archives.org. The reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized wikipedia.org.
The choice of cyclization method depends on the specific substitution pattern of the chalcone and the desired final product.
Optimization of Reaction Conditions and Yield for Ethoxy Flavone Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of synthesized flavones while minimizing reaction times and environmental impact. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reagent stoichiometry.
Catalyst and Solvent Selection: The synthesis of flavones from chalcones via oxidative cyclization is highly dependent on the catalyst and solvent system. While the classic I₂-DMSO system is widely used, studies have shown that other systems can offer advantages rroij.com. For instance, using Cs₂CO₃ as a base and iodine as an oxidant in an aqueous DMSO mixture has been developed as a mild and efficient protocol researchgate.net. For the acid-catalyzed dehydrative cyclization of 1,3-diketones, Lewis acids like FeCl₃ have been shown to be superior catalysts to traditional Brønsted acids, providing excellent yields under milder conditions researchgate.net.
Temperature and Reaction Time: Temperature is a crucial factor, particularly in solvent-free or high-boiling point solvent reactions. For iodine-catalyzed cyclization of chalcones, an optimal temperature around 110-120°C is often effective; higher temperatures can lead to decomposition rroij.com. Optimization studies for similar heterocyclic syntheses have demonstrated that systematically varying the temperature can significantly impact yield researchgate.net. Similarly, reducing reaction times is a common goal. For the synthesis of dihydrobenzofuran neolignans, conditions were optimized to decrease the reaction time from 20 hours to 4 hours without a significant loss in yield nih.gov.
The following table presents data from an optimization study for the synthesis of a selenium-containing flavone analog (Se-flavone 3a), illustrating how systematic variation of reaction parameters can dramatically affect product yield. These principles are directly applicable to the synthesis of 5-ethoxyflavone.
| Entry | Reagent Amount (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 0.2 (Selenium) | PEG-400 | 50 | 2 | 56 | researchgate.net |
| 2 | 0.3 (Selenium) | PEG-400 | 50 | 2 | 98 | researchgate.net |
| 3 | 0.3 (Selenium) | PEG-400 | 50 | 1 | 69 | researchgate.net |
| 4 | 0.3 (Selenium) | PEG-400 | 40 | 2 | 81 | researchgate.net |
| 5 | 0.3 (Selenium) | PEG-400 | RT | 2 | <5 | researchgate.net |
| 6 | 0.3 (Selenium) | Ethanol | 50 | 2 | 15 | researchgate.net |
| 7 | 0.3 (Selenium) | DMSO | 50 | 2 | 0 | researchgate.net |
| 8 | 0.3 (Selenium) | MeCN | 50 | 2 | 0 | researchgate.net |
This data clearly shows that the yield is highly sensitive to reagent stoichiometry (Entry 1 vs. 2), temperature (Entries 2, 4, 5), and solvent choice (Entries 2, 6, 7, 8), underscoring the importance of a systematic approach to optimize the synthesis of flavone derivatives. researchgate.net
Role of Catalysts (e.g., Iodine, Palladium) and Reagents
Catalysts and specific reagents are pivotal in modern organic synthesis, steering reactions toward desired products with high selectivity and efficiency. In the context of flavone synthesis, iodine and palladium have emerged as powerful catalysts for key bond-forming and cyclization steps.
Iodine: Molecular iodine is recognized as an inexpensive, non-toxic, and readily available catalyst for a variety of organic transformations. researchgate.net Its utility in flavone synthesis is primarily demonstrated in the oxidative cyclization of chalcones. For instance, a 2'-hydroxychalcone can be effectively converted to its corresponding flavone in good yield using iodine as a catalyst in a solvent such as dimethyl sulfoxide (DMSO). mdpi.com The oxidizing power of iodine facilitates the crucial ring-closing step. mdpi.comnio.res.in In some procedures, iodine is used to trigger an iodocyclization, forming an intermediate that subsequently leads to the flavone structure. nio.res.in
Palladium: Palladium catalysis offers a versatile and highly efficient route to both flavones and flavanones from common intermediates. nih.gov A notable strategy involves the Pd(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. nih.gov This approach is divergent, meaning that by carefully selecting the oxidants and additives, one can selectively synthesize either the flavone or the flavanone (B1672756). nih.gov For example, the use of 5-nitro-1,10-phenanthroline (B1664666) as a ligand in a palladium-catalyzed system can exclusively yield the flavone product with high efficiency. nih.gov These reactions are atom-economical and can proceed under conditions that are milder than traditional acid- or base-catalyzed methods. nih.gov Heterogeneous palladium catalysts, such as palladium nanoclusters immobilized on supports, have also been developed, offering high activity, selectivity, and excellent recyclability in oxidative cascade reactions. diva-portal.orgnih.gov
Other Reagents: Besides the primary catalysts, other reagents play critical roles. In the synthesis of 3-hydroxyflavones, a combination of hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) is used to achieve oxidative cyclization of 2'-hydroxychalcones. iosrphr.orgresearchgate.net For chemical modifications, such as the demethylation of methoxy-substituted flavones, reagents like hydrobromic acid (HBr) in acetic acid are employed. mdpi.com The choice of reagents can significantly influence reaction pathways and final product yields.
Solvent Effects and Green Chemistry Approaches
The choice of solvent can profoundly impact reaction rates and selectivity, while the principles of green chemistry guide the development of more sustainable synthetic protocols. researchgate.netskpharmteco.com
Solvent Effects: The solvent environment can influence the efficacy of flavone synthesis. Kinetic studies have shown that high-boiling-point polar solvents can significantly affect reaction outcomes. researchgate.net Dimethyl sulfoxide (DMSO), in particular, has been shown to substantially promote the rate of both the initial condensation and the subsequent isomerization steps in flavanone synthesis over a magnesium oxide catalyst. researchgate.net The polarity of the solvent can accelerate reaction kinetics; for example, iodine-catalyzed reactions have been observed to proceed faster in polar solvents compared to nonpolar ones. researchgate.net In some cases, trifluoroacetic acid (TFA) has been used as an additive in solvents like benzene (B151609) or chloroform (B151607) to induce shifts in NMR spectroscopy, which aids in the structural elucidation of methoxy-substituted flavones. rsc.org
Green Chemistry Approaches: The development of environmentally benign synthetic methods is a major focus of modern chemistry. bohrium.commdpi.comresearchgate.net For flavone synthesis, this includes:
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in a solid-state trituration process minimizes volatile organic compound (VOC) emissions and simplifies product purification. bohrium.combenthamdirect.com
Green Solvents: When a solvent is necessary, greener alternatives are preferred. Glycerol, a non-toxic, biodegradable byproduct of biodiesel production, has been successfully used as a solvent for flavone synthesis in conjunction with recyclable heteropolyacid catalysts. ingentaconnect.com Water is also considered an ideal eco-friendly solvent for certain steps in flavonoid synthesis. nih.gov
Recyclable Catalysts: The use of catalysts that can be easily recovered and reused, such as heteropolyacids or immobilized palladium catalysts, reduces waste and lowers costs. diva-portal.orgingentaconnect.com
Energy Efficiency: Methodologies like microwave-assisted synthesis contribute to green chemistry by drastically reducing energy consumption and reaction times. ajrconline.orgrasayanjournal.co.in
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. mdpi.comajrconline.org This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of reaction rates. lew.ro
In the synthesis of flavones and their precursors, microwave irradiation has been shown to reduce reaction times from hours or even days to mere minutes, while simultaneously improving product yields. iosrphr.orgnepjol.infoscielo.br For example, the acid-mediated cyclization of a 2'-hydroxychalcone to a flavanone that requires four days under conventional heating at 100 °C can be completed in just 30 minutes under microwave conditions, with an increased yield. nepjol.info Similarly, a reaction to produce 3-hydroxyflavones that takes 3 hours with traditional methods can be accomplished in 7 minutes using a microwave. iosrphr.org
Microwave-assisted protocols can be adapted for various conditions, including solvent-free systems or in the presence of green solvents like ionic liquids. researchgate.netijcmas.com The combination of microwave heating with solvent-free conditions represents a particularly efficient and environmentally friendly approach to flavone synthesis. researchgate.netscielo.br
Research Findings: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes comparative data from studies on flavone and flavanone synthesis, highlighting the efficiency gains of microwave-assisted protocols.
| Precursor/Reaction Type | Conventional Method | Microwave Method | Reference(s) |
| Cyclization of 2'-hydroxychalcone | 4 days at 100 °C | 30 minutes | nepjol.info |
| Synthesis of 3-hydroxyflavones | 3 hours | 7 minutes | iosrphr.org |
| Cyclization of chalcone with TFA | 72 hours | 9 minutes | scielo.br |
Comprehensive Spectroscopic Analysis of this compound and its Derivatives
The combined application of various spectroscopic methods allows for a thorough characterization of the this compound molecule. Each technique offers unique insights into the structural and electronic properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a powerful tool for analyzing the chromophoric system of flavonoids. technologynetworks.comijprajournal.com The absorption of UV-Vis light excites electrons within the molecule, and the resulting spectrum provides information about the electronic transitions and conjugation within the flavone core. In flavonoids, the UV-Vis spectrum typically exhibits two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the cinnamoyl system (B-ring and the C-ring pyrone), while Band II corresponds to the benzoyl system (A-ring and the C-ring pyrone).
For flavones and their derivatives, the position and intensity of these bands can be influenced by the substitution pattern on the A and B rings. researchgate.netjapsonline.com For instance, the presence of hydroxyl or methoxy (B1213986) groups can cause shifts in the absorption maxima (λmax). In the case of this compound, the ethoxy group at the 5-position is expected to influence the electronic environment of the A-ring and, consequently, the position of Band II.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of specific bonds.
Key characteristic absorption bands for flavones include:
C=O (Carbonyl) Stretching: A strong absorption band typically appears in the range of 1650–1750 cm⁻¹. pressbooks.pub The exact position is sensitive to conjugation and hydrogen bonding. For flavones, this peak is often observed around 1630-1660 cm⁻¹.
C=C (Aromatic) Stretching: Multiple bands in the region of 1450–1610 cm⁻¹ are characteristic of the aromatic rings. pressbooks.pub
C-O (Ether) Stretching: The presence of the ethoxy group and the pyrone ring ether linkage gives rise to C-O stretching vibrations, typically observed in the 1000–1300 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.
Analysis of related flavonoid derivatives confirms these assignments. ptfarm.pl The structural characterization of novel 7-(2-hydrazineyl-2-oxoethoxy)-5-hydroxyflavone derivatives was supported by IR spectroscopy, which confirmed the presence of the intended functional groups. jchr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the connectivity and chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.netmolaid.com
The ¹H NMR spectrum of this compound provides a wealth of information about the proton arrangement. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all indicative of the proton's local environment. hmdb.ca
For a typical this compound structure, the following proton signals are expected:
Ethoxy Group: A triplet at approximately 1.4-1.5 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.0-4.2 ppm for the methylene (B1212753) protons (-OCH₂-).
A-Ring Protons: The protons on the A-ring will appear as distinct signals. The exact chemical shifts and coupling patterns depend on the substitution. For a 5,7-disubstituted flavone, H-6 and H-8 would appear as doublets.
C-3 Proton: A characteristic singlet for the H-3 proton is typically observed between 6.5 and 7.0 ppm.
B-Ring Protons: The protons of the unsubstituted B-ring will appear in the aromatic region (7.2-8.0 ppm) as a set of multiplets.
Data from related structures, such as 5,7-dimethoxy-6-hydroxyflavone, show methoxy protons as singlets at 3.76 and 3.95 ppm, and an aromatic proton as a singlet at 6.79 ppm, illustrating how specific substitutions influence the spectrum. researchgate.net In studies of methoxyflavonol derivatives, detailed ¹H NMR data has been tabulated, providing a reference for assigning proton signals in similar flavonoid structures. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemguide.co.ukhmdb.ca Each unique carbon atom in the this compound structure will produce a distinct signal.
Key signals in the ¹³C NMR spectrum of this compound would include:
C=O Carbon (C-4): The carbonyl carbon is typically found significantly downfield, in the range of 175-185 ppm.
Aromatic and Olefinic Carbons: The carbons of the aromatic rings and the C-2/C-3 double bond resonate in the region of approximately 90-165 ppm. The carbon atom bearing the ethoxy group (C-5) will be shifted downfield.
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) of the ethoxy group will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be found further upfield, typically between 14 and 16 ppm.
For instance, in 5-hydroxy-7-methoxyflavone, the carbon signals have been assigned, providing a comparative basis for this compound. spectrabase.com Similarly, comprehensive ¹³C NMR data for various methoxyflavonol derivatives aids in the structural elucidation of related compounds. researchgate.netscielo.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. slideshare.net The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net The fragmentation of flavonoids in the mass spectrometer often occurs via retro-Diels-Alder (rDA) reactions, which break the C-ring and provide information about the substitution on the A and B rings. nih.govresearchgate.netresearchgate.net
For this compound, the fragmentation would likely involve the loss of the ethyl group from the ethoxy moiety, followed by characteristic cleavages of the flavone core. The analysis of these fragment ions allows for the confirmation of the structure and the position of the substituents. mdpi.com
Advanced Structural Determination Techniques
Beyond standard spectroscopic methods, advanced techniques offer unambiguous structural data. These include X-ray diffraction for determining the precise spatial arrangement of atoms in a crystalline state and computational chemistry for predicting and validating spectroscopic data.
For a molecule to be suitable for single-crystal XRD, it must be crystallized into a high-quality, single crystal. This is often achieved through slow evaporation of a solution of the compound. mdpi.com While 5-Ethoxyflavone itself is achiral, XRD is the gold standard for determining the absolute stereochemistry of chiral molecules. In such cases, the technique can distinguish between enantiomers by analyzing anomalous scattering effects. nih.gov Even for achiral molecules like 5-Ethoxyflavone, XRD provides an exact and unambiguous confirmation of the molecular structure.
Interactive Table: Illustrative Crystallographic Data for a Flavonoid Compound
| Parameter | Hypothetical Value for a Flavonoid | Description |
| Chemical Formula | C17H14O3 | The elemental composition of the molecule. |
| Formula Weight | 266.29 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P 1 21/c 1 | A specific description of the crystal's symmetry elements. rsc.org |
| Unit Cell Dimensions (a, b, c) | a=10.1 Å, b=11.5 Å, c=14.1 Å | The lengths of the edges of the unit cell. researchgate.net |
| Unit Cell Angles (α, β, γ) | α=90°, β=96.5°, γ=90° | The angles between the edges of the unit cell. researchgate.net |
| Volume | 1635 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.08 g/cm³ | The theoretical density of the crystal. |
| R-factor | < 0.05 | An indicator of the quality of the fit between the model and the data. |
Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for the structural elucidation of organic molecules. escholarship.orgdectris.com Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties, including optimized geometries and spectroscopic data, with a high degree of accuracy. d-nb.infomit.edu
For flavonoids, DFT calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). pan.olsztyn.pl The Gauge-Including Atomic Orbital (GIAO) method, when used in conjunction with DFT, allows for the calculation of theoretical chemical shifts. nih.govpan.olsztyn.pl These predicted spectra can then be compared with experimentally obtained spectra to confirm structural assignments. This is particularly useful for complex molecules where spectral interpretation can be ambiguous. Studies have shown that for flavonoids, there is a strong linear correlation between the experimental chemical shifts and the computed isotropic shielding constants from GIAO/DFT calculations. pan.olsztyn.pl
The process typically involves:
Building an initial 3D model of the 5-Ethoxyflavone molecule.
Performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). pan.olsztyn.pl
Calculating the NMR shielding tensors for the optimized geometry using the GIAO method.
Converting the calculated shielding constants to chemical shifts, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions can be high enough to distinguish between different isomers or to assign specific signals in a crowded spectrum. d-nb.infopan.olsztyn.pl This predictive power is a significant aid in the validation of experimentally determined structures.
Interactive Table: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Shifts for a Flavone
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference (ppm) |
| C-2 | 163.1 | 163.5 | -0.4 |
| C-3 | 107.4 | 107.9 | -0.5 |
| C-4 | 178.3 | 178.0 | 0.3 |
| C-5 | 162.4 | 162.8 | -0.4 |
| C-6 | 98.9 | 99.2 | -0.3 |
| C-7 | 165.2 | 165.0 | 0.2 |
| C-8 | 94.1 | 94.5 | -0.4 |
| C-9 | 157.6 | 157.2 | 0.4 |
| C-10 | 104.2 | 104.7 | -0.5 |
Synthesis of 5 Ethoxy Flavone
The synthesis of flavones, including 5-ethoxy flavone (B191248), can generally be achieved through several established methods in organic chemistry. A common and traditional approach is the Baker-Venkataraman rearrangement . innovareacademics.in This method typically involves the following steps:
Esterification : A 2-hydroxyacetophenone (B1195853) derivative is reacted with a benzoyl chloride to form a benzoyl ester.
Rearrangement : The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone.
Cyclization : The 1,3-diketone is then cyclized under acidic conditions to yield the flavone structure. innovareacademics.in
Another widely used method is the Allan-Robinson reaction , which involves the reaction of a 2-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone.
A more direct approach involves the oxidative cyclization of chalcones . innovareacademics.in In this method:
A 2'-hydroxychalcone (B22705) (an open-chain precursor) is synthesized, typically through a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a benzaldehyde (B42025). innovareacademics.in
The resulting chalcone (B49325) then undergoes oxidative cyclization to form the flavone ring. innovareacademics.in
For the specific synthesis of 5-ethoxy flavone, the starting material would be 2-hydroxy-6-ethoxyacetophenone, which would then be reacted with appropriate reagents following one of the general pathways described above.
Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo
Anticancer Activity and Cellular Mechanisms
Efforts to delineate the anticancer profile of 5-Ethoxyflavone are hampered by a lack of specific studies. General research into flavonoids suggests that structural modifications, such as the placement of hydroxyl or methoxy (B1213986) groups, can significantly alter biological activity, including antiproliferative and pro-apoptotic effects nih.gov. However, direct evidence for the ethoxy substitution at the 5-position is not well-documented in the context of the specific mechanisms outlined below.
Investigations into Antiproliferative Effects in Cell Lines
There is a notable absence of published studies specifically detailing the antiproliferative effects of 5-Ethoxyflavone across a range of cancer cell lines. One study on compounds isolated from Zanthoxylum nitidum identified an "ethoxyflavone" which was evaluated for its cytotoxicity against five human cancer cell lines researchgate.net. However, the precise structure was not specified as 5-Ethoxyflavone in the available abstract, and detailed data on its IC50 values or the full scope of cell lines tested are not available. Without further data, a comprehensive table of its antiproliferative effects cannot be compiled.
Induction of Cell Cycle Arrest and Apoptosis Pathways
The same study on constituents from Zanthoxylum nitidum mentioned that the isolated ethoxyflavone induced G2/M cell cycle arrest and apoptosis researchgate.net. This suggests a potential mechanism of action common to many anticancer flavonoids which disrupt cell division and trigger programmed cell death plos.org. However, the specific molecular pathways for 5-Ethoxyflavone remain uninvestigated.
Caspase Activation
There is no specific research available that demonstrates or details the activation of caspases by 5-Ethoxyflavone. Caspases are critical mediators of apoptosis, and their activation is a key hallmark of this process rndsystems.comnih.gov. While it is plausible that if 5-Ethoxyflavone induces apoptosis it may involve caspase activation, no experimental evidence currently supports this hypothesis for this specific compound.
Poly(ADP-ribose) Polymerase (PARP) Cleavage
No studies have been identified that report on the ability of 5-Ethoxyflavone to induce the cleavage of Poly(ADP-ribose) Polymerase (PARP). PARP cleavage is a downstream event of caspase activation and serves as a marker for apoptosis plos.org. The absence of data on this specific endpoint for 5-Ethoxyflavone represents a significant gap in understanding its potential apoptotic mechanism.
p53 Pathway Modulation
The interaction between 5-Ethoxyflavone and the p53 tumor suppressor pathway is currently undocumented in scientific literature. The p53 pathway is a central regulator of cell fate, controlling cell cycle arrest, apoptosis, and DNA repair in response to cellular stress nih.govmskcc.org. Whether 5-Ethoxyflavone exerts any of its potential anticancer effects through modulation of p53 or its downstream targets is unknown.
Modulation of Key Regulatory Enzymes in Tumorigenesis
There is no available research into the effects of 5-Ethoxyflavone on key regulatory enzymes involved in tumorigenesis, such as protein kinases or metabolic enzymes like 5-lipoxygenase nih.govnih.gov. Flavonoids are known to inhibit various enzymes, but the specific inhibitory profile of 5-Ethoxyflavone has not been characterized.
Protein Kinase C (PKC)
Flavonoids have been identified as inhibitors of Protein Kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. SAR studies have revealed that the inhibitory potency of flavonoids against PKC is highly dependent on their substitution patterns. Specifically, a coplanar flavone (B191248) structure with free hydroxyl substituents at the 3', 4', and 7-positions is considered a minimal essential feature for significant PKC inhibition. nih.gov The presence of an ethoxy group at the 5-position in 5-Ethoxy flavone, a modification of the hydroxyl group often found in naturally occurring flavones, may influence the molecule's interaction with the ATP-binding site of PKC. While fisetin, quercetin (B1663063), and luteolin (B72000) are potent inhibitors, the specific inhibitory capacity of this compound on PKC has not been extensively documented in available literature. nih.gov
Table 1: Summary of Flavonoid Activity on Protein Kinase C (PKC) This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound/Class | Effect on PKC | Key Structural Features for Activity | Reference |
|---|---|---|---|
| Flavonoids (general) | Inhibition | Coplanar structure, hydroxyl groups at 3', 4', and 7-positions | nih.gov |
| Fisetin | Potent Inhibitor | Hydroxylation pattern | nih.gov |
| Quercetin | Potent Inhibitor | Hydroxylation pattern | nih.gov |
| Luteolin | Potent Inhibitor | Hydroxylation pattern | nih.gov |
Cyclin-Dependent Kinases (CDK 1 and 2)
Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key target in cancer therapy. frontiersin.org Flavonoids have been shown to inhibit various CDKs, including CDK1 and CDK2. plos.orgimrpress.com The mechanism of inhibition often involves competitive binding to the ATP pocket of the kinases. nih.gov Structure-activity relationship studies indicate that the specific substitution pattern on the flavone rings significantly influences the inhibitory activity. For CDK1, hydrophobic interactions and the presence of hydrogen bond donors are important for binding. plos.org For CDK2, interactions with specific amino acid residues, such as Leu83, have been noted. imrpress.com The 5-ethoxy group in this compound would alter the steric and electronic properties at this position compared to a hydroxyl group, which could impact its binding affinity and inhibitory potential towards CDK1 and CDK2. However, direct experimental data on the inhibitory concentration (IC50) of this compound against these kinases is not available in the reviewed literature.
Table 2: Research Findings on Flavonoid Inhibition of CDK1 and CDK2 This table is based on general flavonoid research, as specific data for this compound is not available.
| Kinase | Inhibitor Class | Key Findings from SAR Studies | Reference |
|---|---|---|---|
| CDK1 | Flavonoids | Inhibition is influenced by hydrophobic and hydrogen bond donor properties. | plos.org |
| CDK2 | Flavonoids | Interaction with Leu83 in the ATP-binding pocket is significant. | imrpress.com |
Casein Kinases (CK)
Casein Kinases, particularly CK2, are involved in a myriad of cellular processes, and their aberrant activity is linked to cancer. nih.gov Several flavonoids have been identified as potent inhibitors of CK2. nih.govresearchgate.net SAR studies have demonstrated that the hydroxylation pattern of the flavone scaffold is a crucial determinant of their inhibitory capacity. Potent inhibition of CK2 is associated with the presence of hydroxyl groups at positions 6, 3', and 4'. nih.gov Notably, the absence of a hydroxyl group at position 3 does not diminish inhibitory potency, whereas hydroxyl groups at positions 2' or 5' are detrimental to the inhibitory effect. nih.gov The 5-ethoxy substitution on this compound would be a modification at a position where hydroxylation is known to be influential, suggesting a potential modulation of CK2 inhibitory activity, though specific data remains to be elucidated.
Table 3: Flavonoid Activity on Casein Kinase 2 (CK2) This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound | Reported IC50 for CK2 | Key Structural Features for Inhibition | Reference |
|---|---|---|---|
| Myricetin | 1.18 µM | Hydroxyl groups at 3, 5, 7, 3', 4', 5' | nih.gov |
| Quercetin | 0.51 µM | Hydroxyl groups at 3, 5, 7, 3', 4' | nih.gov |
| Luteolin | 0.86 µM | Hydroxyl groups at 5, 7, 3', 4' | nih.gov |
| Kaempferol | 1.88 µM | Hydroxyl groups at 3, 5, 7, 4' | nih.gov |
| Apigenin (B1666066) | 1.72 µM | Hydroxyl groups at 5, 7, 4' | nih.gov |
| Chrysin (B1683763) | 13.63 µM | Hydroxyl groups at 5, 7 | nih.gov |
PIM-1 Kinases
The PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers, making it a target for therapeutic intervention. nih.govnih.gov Flavonoids have been investigated as inhibitors of PIM-1. nih.govrcsb.org SAR studies suggest that the planarity of the flavonoid molecule is important for efficient binding. nih.gov Furthermore, specific hydroxylations, such as at the C3, C5, and C7 positions, can form stable hydrogen bonds with key residues in the active site of PIM-1, enhancing binding stability and inhibitory effectiveness. nih.gov The presence of an ethoxy group at the 5-position of this compound would modify the electronic and steric characteristics at a key binding position, which could influence its inhibitory activity against PIM-1.
Table 4: Insights into Flavonoid Inhibition of PIM-1 Kinase This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound/Class | Effect on PIM-1 | Key Structural Features for Activity | Reference |
|---|---|---|---|
| Flavonoids (general) | Inhibition | Planar structure, hydroxyl groups at C3, C5, C7 for H-bonding. | nih.govnih.gov |
| Quercetin | Potent Inhibitor | Hydroxylation pattern enhances binding stability. | nih.gov |
| Hispidulin | Inhibitor | Binds to the hinge region of the kinase. | rcsb.org |
Death-Associated Protein Kinase 1 (DAPK-1)
Table 5: Flavonoid Interaction with Death-Associated Protein Kinase 1 (DAPK-1) This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound | Binding to DAPK-1 | Key Structural Insights | Reference |
|---|---|---|---|
| Morin | Strongest binder among tested flavonoids | Ionic interaction between 2'-OH and K42 of DAPK-1. | nih.gov |
| Kaempferol | Binds to DAPK-1 | Binding is associated with a chloride ion. | nih.gov |
| Flavonoids (general) | Binding affinity varies | Substitution pattern is critical for selectivity. | nih.gov |
Tyrosine Kinases (e.g., HER2)
Tyrosine kinases are a large family of enzymes that are crucial components of signaling pathways that regulate cell growth, differentiation, and metabolism. nih.govnih.gov The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is overexpressed in some cancers. nih.gov Flavonoids have been shown to inhibit tyrosine kinases, including HER2, often by competing with ATP for the binding site. nih.gov The pattern of hydroxylation on the flavone rings is a key factor in determining their inhibitory potency. nih.gov For instance, hesperetin (B1673127) and naringenin (B18129) have been identified as HER2 tyrosine kinase inhibitors. nih.gov The 5-ethoxy group of this compound represents a modification of a hydroxyl group and could therefore influence its interaction with the ATP-binding pocket of HER2 and other tyrosine kinases.
Table 6: Flavonoid Activity on HER2 Tyrosine Kinase This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound/Class | Effect on HER2 | Mechanism of Action | Reference |
|---|---|---|---|
| Hesperetin | Inhibitor | Binds to the ATP binding site of HER2-TK. | nih.gov |
| Naringenin | Inhibitor | Binds to the ATP binding site of HER2-TK. | nih.gov |
| Flavonoids (general) | Inhibition | Competitive inhibition with ATP. | nih.govnih.gov |
Sphingosine Kinase (SphK)
Table 7: Flavonoid Inhibition of Sphingosine Kinase (SphK) This table is based on general flavonoid research, as specific data for this compound is not available.
| Compound | Effect on SphK | Mechanism of Action | Reference |
|---|---|---|---|
| Luteolin | Inhibition of SphK2 | Reduces S1P biosynthesis, leading to increased ceramide and apoptosis. | plos.org |
| Flavonoids (general) | Potential Inhibition | Can alter the balance of sphingolipids. | plos.org |
Topoisomerase IIα Inhibition
Topoisomerases are critical enzymes that regulate the topology of DNA during essential cellular processes like replication and transcription. umed.plijabbr.com Type II topoisomerases, including topoisomerase IIα, function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. umed.plnih.gov This action is vital for relieving supercoiling and untangling intertwined DNA molecules. umed.plijabbr.com Some anticancer agents, known as topoisomerase poisons, work by stabilizing the temporary covalent complex formed between the enzyme and the cleaved DNA. umed.plnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis, or programmed cell death. umed.plnih.gov
Flavonoids, a class of natural compounds, have been investigated for their potential to inhibit topoisomerase enzymes. umed.pl Their mechanism of action can involve either catalytic inhibition, where they interfere with the enzyme's function without stabilizing the DNA-enzyme complex, or poison-like activity. umed.pl Studies on related flavonoid structures suggest that specific chemical features, such as the presence and position of hydroxyl groups, can influence their interaction with topoisomerase II. For instance, the 5-hydroxyl group has been implicated as important for binding to the enzyme. nih.gov While direct studies on 5-ethoxyflavone's interaction with topoisomerase IIα are not extensively detailed in the provided results, the general activity of flavonoids as topoisomerase inhibitors suggests a potential mechanism for its anticancer effects. umed.plnih.gov
Impact on Cellular Signaling Pathways (e.g., PI3K/AKT)
The PI3K/AKT signaling pathway is a fundamental cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. mdpi.comcellsignal.comkegg.jp This pathway is initiated by various extracellular signals that activate phosphoinositide 3-kinase (PI3K). cellsignal.comkegg.jp Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a second messenger. mdpi.com PIP3 recruits the serine/threonine kinase Akt to the cell membrane, where it is subsequently activated through phosphorylation. cellsignal.com
Dysregulation of the PI3K/AKT pathway is a common feature in many human cancers, often leading to uncontrolled cell growth and resistance to apoptosis. mdpi.comcellsignal.comnih.gov Consequently, this pathway has become a significant target for the development of anticancer therapies. mdpi.comnih.gov Numerous flavonoids have been shown to modulate the PI3K/AKT pathway, thereby exerting their anti-cancer effects. mdpi.comnih.gov For example, some flavonoids can inhibit the activity of key components of this pathway, leading to decreased cell survival and proliferation. mdpi.comnih.gov While the direct impact of 5-ethoxyflavone on the PI3K/AKT pathway is not explicitly detailed in the provided search results, the established role of other flavonoids in targeting this pathway suggests a plausible mechanism for 5-ethoxyflavone's observed biological activities. mdpi.comnih.govnih.gov
In vitro Cytotoxicity Screening on Human Tumor Cell Lines
The cytotoxic effects of 5-ethoxyflavone and related methoxyflavones have been evaluated across a variety of human tumor cell lines, demonstrating their potential as anticancer agents. Flavonoids, in general, have shown cytotoxic activity against numerous cancer types, including those of the breast, lung, colon, and prostate. nih.govinnovareacademics.in
Specifically, methoxylated flavones have often exhibited potent growth-inhibitory properties. aacrjournals.org For instance, 5,7-dimethoxyflavone (B190784) has been reported to be a more potent inhibitor of cell proliferation in oral squamous cell carcinoma and breast cancer MCF-7 cells compared to its unmethylated counterpart. nih.gov Similarly, other methoxyflavones have demonstrated significant growth-inhibitory effects on various cancer cell lines. aacrjournals.org
The cytotoxic potential of flavonoids is often assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies have investigated the cytotoxicity of various flavonoids against a panel of human cancer cell lines, including:
Breast Cancer: MCF-7, MDA-MB-231 innovareacademics.innih.govwaocp.org
Lung Cancer: A549 innovareacademics.in
Glioblastoma: U87
Liver Cancer: HepG-2 nih.gov
Colorectal Cancer: HCT-116, SW480, SW620 nih.gov
Prostate Cancer: LNCaP, PC-3, DU145 innovareacademics.in
While specific IC50 values for 5-ethoxyflavone against all these cell lines were not available in the provided search results, the general trend observed for methoxylated flavonoids suggests potential activity. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines. nih.govnih.gov
Table 1: Representative Cytotoxicity of Related Flavonoids on Human Tumor Cell Lines
Preclinical Non-human In Vivo Models of Tumor Growth Inhibition
Preclinical in vivo models are crucial for evaluating the therapeutic potential of anticancer compounds in a living organism before human trials. mdpi.comnih.gov These models often involve transplanting human tumor cells into immunodeficient mice, creating what is known as a xenograft model. nih.govresearchgate.net Another approach is the use of syngeneic models, where cancer cells from a specific mouse strain are implanted into mice of the same strain. meliordiscovery.com
One such model involves the use of fibrosarcoma cells in mice. nih.govnih.gov For instance, the G:5:113 fibrosarcoma cell line has been used to study tumor-host interactions when transplanted subcutaneously in mice. nih.gov Similarly, the B16F10 melanoma model in C57BL/6 mice is a widely used syngeneic model to assess the efficacy of cancer therapies. meliordiscovery.com
Antioxidant Activity and Radical Scavenging Mechanisms
Free Radical Scavenging Capacity (e.g., DPPH method)
The antioxidant activity of flavonoids is a well-documented aspect of their biological properties. irb.hracademicjournals.org This activity is largely attributed to their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. irb.hracademicjournals.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid method used to evaluate the antioxidant capacity of various compounds. academicjournals.orge3s-conferences.org In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. academicjournals.orge3s-conferences.org
The structure of a flavonoid plays a crucial role in its radical scavenging activity. irb.hrfrontiersin.org The number and position of hydroxyl groups on the flavonoid skeleton are key determinants of this activity. irb.hrfrontiersin.org For example, the presence of a catechol (o-dihydroxy) group in the B-ring is considered important for effective radical scavenging. irb.hr While specific DPPH scavenging data for 5-ethoxyflavone was noted, a study on related flavonoids showed that compounds with ethoxy groups possess antioxidant activity. upm.edu.my The general mechanism involves the flavonoid acting as a hydrogen or electron donor to neutralize free radicals. irb.hrfrontiersin.org
Table 2: DPPH Radical Scavenging Activity of a Related Flavonoid
Metal Ion Chelation Mechanisms
In addition to radical scavenging, another mechanism by which flavonoids exert their antioxidant effects is through the chelation of metal ions. nih.govaocs.org Transition metals like iron and copper can participate in redox reactions that generate highly reactive free radicals, such as the hydroxyl radical via the Fenton reaction. aocs.org By binding to these metal ions, chelating agents can prevent them from catalyzing the formation of free radicals. aocs.orgresearchgate.net
Inhibition of Reactive Oxygen Species (ROS) Formation
The generation of reactive oxygen species (ROS) is a fundamental aspect of cellular metabolism, but overproduction can lead to oxidative stress, a condition implicated in various diseases. nih.gov Flavonoids, as a class of compounds, are recognized for their antioxidant properties, which are often attributed to their chemical structure, including the number and position of hydroxyl groups. nih.gov These groups can chelate metal ions, thereby reducing their catalytic activity in reactions that form harmful radicals like the hydroxyl radical. nih.gov
While direct studies on this compound's ROS inhibitory activity are not extensively detailed in the provided results, the antioxidant potential of flavonoids, in general, is well-established. tandfonline.comsciopen.com For instance, some flavonoids can interfere with signaling pathways like Nrf2, which is involved in the cellular antioxidant response. nih.gov The antioxidant capacity of flavonoids can be influenced by structural features; for example, methoxy group substitutions, such as the ethoxy group in this compound, may diminish antioxidant activity compared to hydroxyl groups. caldic.com However, some polymethoxyflavones (PMFs) have demonstrated good antioxidant effects both in laboratory settings and in living organisms by reducing intracellular ROS and lipid peroxidation. sciopen.com It has been suggested that the demethylation of PMFs at the C-5 position could enhance their antioxidant effects. sciopen.com
Anti-inflammatory Activity and Related Pathways
Flavonoids are known to possess anti-inflammatory properties, and research has delved into the various mechanisms through which they exert these effects. caldic.com
Modulation of Pro-inflammatory Gene Expression (e.g., COX-2, iNOS)
The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a key factor in the inflammatory process. caldic.com Some natural compounds have been shown to inhibit the expression of iNOS and COX-2. scispace.com For example, certain chrysin derivatives have been found to suppress the promoter activities of these enzymes. caldic.comnih.gov While specific data on this compound is limited in the search results, the general activity of flavonoids suggests a potential role in modulating these pro-inflammatory genes. The expression of these genes can be triggered by transcription factors such as NF-κB. researchgate.net
Inhibition of Eicosanoid Generating Enzymes (e.g., Phospholipase A2, Cyclooxygenases, Lipoxygenases)
Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent inflammatory mediators derived from arachidonic acid through the action of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The inhibition of these enzymes is a key strategy for controlling inflammation. nih.gov
Phospholipase A2 (PLA2): This enzyme is involved in the release of arachidonic acid, the precursor for eicosanoids. Some plant extracts have demonstrated inhibitory activity against phospholipase A2. academicjournals.org
Cyclooxygenases (COX): There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Some flavonoids have shown selective inhibition of COX-2 over COX-1. nih.govd-nb.info For instance, a chrysin derivative, 5,7-diacetylflavone, was a potent and selective inhibitor of COX-2. nih.gov
Lipoxygenases (LOX): These enzymes are responsible for the synthesis of leukotrienes, which are involved in various inflammatory responses. jpccr.eu 5-lipoxygenase (5-LOX) is a key enzyme in this pathway. nih.govresearchgate.net Certain flavonoids have been identified as inhibitors of 5-LOX. nih.govnih.gov The inhibitory potency and selectivity can be influenced by the flavonoid's structure, such as the presence of hydroxyl groups. nih.gov Dual inhibition of both COX-2 and 5-LOX is considered a promising therapeutic strategy to reduce the side effects associated with traditional NSAIDs. nih.govd-nb.info
Interaction with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JNK-STAT)
The anti-inflammatory effects of many natural compounds are mediated through their interaction with critical intracellular signaling pathways.
NF-κB (Nuclear Factor-kappa B): This is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. frontiersin.orgresearchgate.net The NF-κB pathway can be activated by various stimuli, including inflammatory cytokines and pathogens. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). nih.gov Upon stimulation, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.netnih.gov Several natural compounds have been shown to inhibit NF-κB signaling, thereby exerting anti-inflammatory effects. frontiersin.orgmdpi.com
MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is another highly conserved signaling pathway involved in cellular responses to a wide range of stimuli, including stress and inflammation. frontiersin.orgkegg.jp It consists of a series of protein kinases that phosphorylate and activate one another. frontiersin.org The MAPK family includes ERK, JNK, and p38 MAPK, which can be activated by various upstream signals, including reactive oxygen species (ROS). frontiersin.orgqiagen.com This pathway plays a role in the production of inflammatory mediators like prostaglandin (B15479496) E2. qiagen.com
JNK-STAT: The JNK (c-Jun N-terminal kinase) pathway is a subset of the MAPK pathway. qiagen.com STAT (Signal Transducer and Activator of Transcription) proteins are transcription factors that are activated by a variety of cytokines and growth factors. While the search results mention the JNK and STAT pathways separately in the context of inflammation and cellular signaling, a direct link or detailed interaction between JNK and STAT specifically in relation to this compound was not found.
Cellular Targets in Anti-inflammatory Response (e.g., Aryl Hydrocarbon Receptor (AhR))
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating various biological processes, including immunity and inflammation. nih.govwikipedia.org It can be activated by a wide range of compounds, including natural plant flavonoids and polyphenols. wikipedia.org Upon ligand binding, AhR translocates to the nucleus, dimerizes with ARNT (AhR nuclear translocator), and binds to specific DNA sequences to regulate gene expression. wikipedia.orguniprot.org
Some flavonoids can act as AhR agonists, while others can act as antagonists, inhibiting the receptor's activity. nih.govnih.gov For example, 6,2',4'-trimethoxyflavone (B600766) has been identified as an AhR antagonist that can compete with agonists and inhibit AhR-mediated gene transcription. nih.gov The interaction of flavonoids with AhR can lead to the suppression of AHR activity, which may contribute to their beneficial health effects. nih.govmdpi.com The specific interaction of this compound with AhR is not detailed in the provided search results, but the general ability of flavonoids to modulate this receptor suggests it as a potential cellular target.
Antimicrobial and Antibacterial Activities
Flavonoids are a class of natural compounds that have garnered significant interest for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities. nih.govmdpi.comresearchgate.net These compounds are commonly found in various parts of plants and are believed to contribute to the plant's defense against pathogens. nih.gov
The antibacterial activity of flavonoids has been studied against a range of bacteria, including multidrug-resistant strains. mdpi.commdpi.com The mechanisms of action are diverse and can include the disruption of bacterial cell membranes and walls, inhibition of essential proteins and nucleic acids, and interference with signal transduction pathways. mdpi.com
While specific studies detailing the antimicrobial and antibacterial activities of this compound are not extensively covered in the provided search results, related compounds have shown activity. For instance, an aqueous extract of Murraya paniculata leaves, which contains 3,5,7,8,3',4'-hexamethoxyflavone, has demonstrated antibacterial activity. scispace.com The structure of a flavonoid plays a crucial role in its antibacterial efficacy. For example, the presence and position of hydroxyl and methoxy groups can influence activity. mdpi.com Some studies have suggested that a methoxy group at certain positions can decrease antibacterial activity. mdpi.com
In vitro Effectiveness against Various Microorganisms
The antibacterial potential of 5-ethoxyflavone and related flavonoid compounds has been a subject of interest in scientific research. Studies have explored their effectiveness against a range of microorganisms, including Gram-positive bacteria known for causing infections in humans.
Staphylococcus aureus : A significant cause of skin, soft tissue, and more severe infections, S. aureus is a common target for new antimicrobial agents. nih.govsciforum.net Research into the antibacterial properties of various plant-derived compounds has often included this bacterium. researchgate.net The emergence of methicillin-resistant S. aureus (MRSA) has further intensified the search for alternative treatments. sciforum.netnih.gov
Bacillus subtilis : While often considered non-pathogenic to humans, B. subtilis serves as a model organism in laboratory studies to understand the fundamental mechanisms of antibacterial action against Gram-positive bacteria. researchgate.netbiorxiv.org
Methicillin-Resistant Staphylococcus aureus (MRSA) : MRSA presents a major challenge in clinical settings due to its resistance to multiple antibiotics. sciforum.netnih.gov Research has focused on finding compounds that can inhibit its growth or work in synergy with existing antibiotics. nih.gov
Streptococcus mutans and Streptococcus sobrinus : These bacteria are primary causative agents of dental caries. Their ability to form biofilms on tooth surfaces contributes to the development of cavities. Investigations into natural compounds that can inhibit the growth of these oral bacteria are ongoing.
While direct studies on the effectiveness of 5-ethoxyflavone against these specific microorganisms are not extensively detailed in the provided search results, the broader class of flavonoids, to which 5-ethoxyflavone belongs, has shown promise as a source of antibacterial compounds.
Antiviral Potentiation
The ability of flavonoids to enhance the activity of known antiviral drugs is an area of active investigation. This potentiation can occur through various mechanisms, including the inhibition of viral replication cycles or interference with viral entry into host cells.
For instance, studies have shown that certain flavones can potentiate the anti-herpes activity of drugs like acyclovir. researchgate.net One proposed mechanism for the antiviral action of some flavonoids is the inhibition of membrane fusion, a critical step in the infection cycle of enveloped viruses like influenza. nih.gov Research has also explored the synergistic effects of flavonoids with other compounds, such as ascorbate, which can enhance their antiviral activity. nih.gov The focus of this research is often on identifying compounds that can make existing antiviral therapies more effective, potentially reducing the required dosage and combating drug resistance.
Neuroprotective and Anti-Neurodegenerating Activities
Recent research has highlighted the potential of flavonoids in promoting neuronal health. Studies have investigated the neurotrophic and synaptogenic effects of various flavonoid compounds, including those structurally related to 5-ethoxyflavone. mdpi.com
In cellular models, certain flavonoids have demonstrated the ability to induce neuro-differentiating and synaptogenic activity. mdpi.com Synaptogenesis, the formation of synapses between neurons, is a fundamental process for learning and memory. nih.gov Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a crucial role in neuronal survival and growth. nih.gov Some flavonoids have been shown to exert neuroprotective effects by activating pathways involved in neurogenesis and synaptogenesis. mdpi.com These findings suggest that certain flavonoids may have the potential to support neuronal function and protect against neurodegenerative processes. mdpi.com
Enzyme Inhibition Studies
Cytochrome P450 enzymes are a large family of proteins primarily found in the liver that are responsible for the metabolism of a wide variety of substances, including drugs and toxins. nih.gov The modulation of CYP enzyme activity can have significant implications for drug interactions and efficacy. Several studies have investigated the effects of flavonoids on various CYP isoforms.
The major CYP enzymes involved in drug metabolism include CYP1A1, CYP1A2, CYP2B6, and CYP3A4. uv.esmdpi.com The induction or inhibition of these enzymes can alter the rate at which drugs are metabolized, leading to either decreased efficacy or increased toxicity. nih.govnih.gov For example, the induction of CYP1A1 and CYP1A2 can be triggered by certain compounds. nih.gov Conversely, other compounds can act as inhibitors of these enzymes. fda.gov The CYP3A4 enzyme is particularly important as it is involved in the metabolism of a large number of clinically used drugs. uv.esfda.gov Understanding how flavonoids like 5-ethoxyflavone interact with these enzymes is crucial for predicting potential drug-herb interactions.
Xanthine (B1682287) oxidase, lipoxygenase, and NADPH oxidase are enzymes that play roles in various physiological and pathological processes, including inflammation and oxidative stress.
Xanthine Oxidase (XO) : This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that generates reactive oxygen species (ROS). mdpi.commdpi.com The inhibition of XO is a therapeutic strategy for conditions like gout, which is characterized by high levels of uric acid. probiologists.comresearchgate.net By reducing ROS production, XO inhibitors may also offer protection against oxidative stress-related damage. mdpi.comnih.gov
Lipoxygenase (LO) : Arachidonate 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. probiologists.comresearchgate.net Inhibition of 5-LOX is therefore considered a potential approach for treating inflammatory diseases. probiologists.com
NADPH Oxidase (NOX) : This enzyme complex is a major source of ROS in various cell types. Dysregulation of NOX activity is implicated in the pathogenesis of several diseases, including those involving inflammation and oxidative stress. mdpi.comnih.gov
Research into the inhibitory effects of flavonoids on these enzymes is ongoing, with the aim of identifying new therapeutic agents for a range of conditions.
Structure Activity Relationship Sar Studies of 5 Ethoxy Flavone Derivatives
Influence of Ethoxy Substitution at Position 5 on Biological Outcomes
5-Ethoxy flavone (B191248) is a flavonoid derivative characterized by a flavone backbone with an ethoxy group (-OCH2CH3) attached at the C5 position. ontosight.ai This structural feature is a key determinant of its biological activity. ontosight.ai While research specifically on 5-ethoxy flavone is limited, extensive studies on closely related methoxylated flavones (containing an -OCH3 group) provide significant insights.
The substitution of a hydroxyl (-OH) group with a methoxy (B1213986) or ethoxy group at the C5 position generally alters the compound's biological profile. For instance, the presence of a hydroxyl group at C5 is often crucial for potent anti-inflammatory and antioxidant activities. nih.govmdpi.com When this hydroxyl group is replaced by a methoxy group (a process called methoxylation), the anti-inflammatory activity can be diminished. researchgate.net For example, 5-methoxyflavone (B191841) is known to be an inhibitor of the DNA polymerase-beta enzyme and has shown neuroprotective effects. medchemexpress.com However, studies comparing hydroxylated and methoxylated flavonoids often find that the free hydroxyl groups at positions like C5 are critical for the highest levels of cytotoxicity against cancer cells and for antioxidant effects. nih.gov The replacement of the C5 hydroxyl group with a methoxy group has been shown to reduce antiproliferative activity. preprints.org Therefore, while the C5 ethoxy group imparts specific properties, it may attenuate some biological activities that are dependent on a free hydroxyl group at this position.
Role of Hydroxyl Groups and their Position in Flavone Structure
The number, position, and arrangement of hydroxyl (-OH) groups on the flavone skeleton are fundamental to the biological actions of these compounds, including their antioxidant, anti-inflammatory, anticancer, and DNA binding properties. researchgate.netpreprints.orgsemanticscholar.org
The antioxidant capacity of flavones is strongly dependent on the substitution pattern of hydroxyl groups. Several structural features are considered critical for potent radical scavenging:
B-Ring Hydroxylation: The presence of hydroxyl groups on the B-ring, particularly a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) arrangement, is a primary determinant of antioxidant activity. mdpi.com The 4'-OH group is especially important for electron delocalization, which stabilizes the flavonoid radical after hydrogen donation. mdpi.com
A-Ring Hydroxylation: Hydroxyl groups at the C5 and C7 positions of the A-ring also contribute significantly to antioxidant potential. semanticscholar.org The 5-OH group, in conjunction with the C4-keto group, can form a hydrogen bond that contributes to the molecule's radical scavenging ability. semanticscholar.org Flavones with hydroxyl groups at C5 and C7, such as chrysin (B1683763), demonstrate notable antioxidant effects. nih.govlipidmaps.org
C-Ring Unsaturation: The double bond between C2 and C3 in the C-ring, conjugated with the 4-keto group, facilitates electron delocalization across the molecule, enhancing its ability to scavenge free radicals. researchgate.net
The combination of these features, as seen in flavonoids like luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone) and quercetin (B1663063) (3,5,7,3',4'-pentahydroxyflavonol), results in powerful antioxidant activity. nih.govsemanticscholar.org
Table 1: Influence of Hydroxyl Group Position on Flavone Antioxidant Activity
| Hydroxyl Position | Impact on Antioxidant Activity | Reason | Example Compound |
|---|---|---|---|
| C3', C4' (Catechol) | High | Stabilizes the radical through electron delocalization. | Luteolin semanticscholar.org |
| C4' | High | Key site for hydrogen atom transfer due to favorable electron delocalization. mdpi.com | Apigenin (B1666066) mdpi.com |
| C5, C7 | Moderate to High | Contributes to radical scavenging and metal chelation. semanticscholar.org | Chrysin nih.gov |
| C3 | High (in Flavonols) | Enhances radical scavenging capacity. nih.gov | Quercetin semanticscholar.org |
The anti-inflammatory properties of flavones are also dictated by their hydroxylation pattern. Research has systematically mapped these relationships, revealing that:
Enhancement of Activity: Hydroxyl groups at the C5 and C4' positions are found to enhance anti-inflammatory function. nih.gov The presence of -OH groups at C5 and C7 on the A ring and at C4' on the B ring has been linked to significant nitric oxide (NO) inhibitory activities, a key marker of inflammation. semanticscholar.org
Attenuation of Activity: Conversely, the presence of hydroxyl groups at positions C6, C7, C8, and C3' tends to weaken the anti-inflammatory effect. nih.govexlibrisgroup.com Studies on monohydroxylated flavones showed that a 6-OH substitution had greater inhibitory activity than a 7-OH substitution. beilstein-journals.org Furthermore, some research indicates that while C7 hydroxylation is important for some biological effects, it can attenuate anti-inflammatory activity compared to other configurations. nih.gov The presence of a hydroxyl group at C3' has also been associated with reduced anti-inflammatory potential in some contexts. nih.gov
The structure-activity relationship for anticancer effects is complex, with both hydroxyl and methoxy groups playing significant roles.
Role of Free Hydroxyl Groups: Free hydroxyl groups are often essential for potent anticancer activity. preprints.org The presence of a 5,4'-dihydroxy or a 3',4'-dihydroxy moiety on the flavone nucleus has been identified as important for antiproliferative effects. preprints.org Studies comparing hydroxylated flavones to their methoxylated counterparts frequently show that the free -OH groups are crucial for cytotoxicity, likely through interactions with cellular targets via hydrogen bonding. preprints.org For example, the substitution of hydroxyl groups with methoxy groups can lead to a drastic reduction in activity. preprints.org
Role of Polymethoxylation: In contrast, polymethoxyflavones (PMFs), which contain multiple methoxy groups, exhibit strong anticancer properties. preprints.org This increased activity is often attributed to enhanced metabolic stability and bioavailability, as the methoxy groups make the molecules more lipophilic, allowing them to pass through cell membranes more easily. preprints.org PMFs like nobiletin (B1679382) and tangeretin (B192479) are known for their anti-inflammatory and anti-carcinogenic properties. preprints.org Hydroxylated PMFs, such as 5-demethylnobiletin (which has a free -OH at C5), often show even greater potency than their fully methoxylated parent compounds, suggesting a synergistic effect between the lipophilic methoxy groups and the reactive hydroxyl group. harvard.edu
Flavonoids can exert biological effects by interacting with DNA. The ability to bind to DNA is influenced by their structure. Studies have shown that hydroxyl groups, particularly at the C5 and C7 positions of the A-ring, are important for this interaction. researchgate.net These hydroxyl groups can form hydrogen bonds with the DNA molecule, contributing to the stability of the flavonoid-DNA complex. researchgate.net Research on various flavonoid derivatives has confirmed that the 5,7-dihydroxy substitution pattern, as seen in chrysin, is a key feature for binding to the DNA double helix. researchgate.net When these hydroxyl groups are substituted (e.g., with methoxy or acetoxy groups), the DNA binding affinity is typically reduced. researchgate.net
Effects of Other Substituents and Structural Modulations
Beyond hydroxylation and methoxylation, other structural modifications can significantly impact the biological activity of the flavone scaffold.
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can modulate activity. For instance, the presence of halogen atoms at positions C6 and C8 of the A-ring, combined with a hydroxyl group at C4' of the B-ring, was found to be beneficial for the inhibition of certain protein kinases. preprints.org Studies on dithiocarbamic flavanones showed that introducing a halogen substituent at the C8 position enhanced antioxidant properties. mdpi.comnih.gov However, fluorine-substituted flavonoids have been found to be less active than those with other halogens in some antibacterial studies. beilstein-journals.org
Amino Groups: Incorporating nitrogen-containing functional groups, such as tertiary amines, can dramatically improve DNA binding affinity. This is thought to be due to improved electrostatic interactions between the positively charged amine and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Thionation: Replacing the oxygen atom of the C4-carbonyl group with a sulfur atom (to form a thioflavone) has been shown to increase DNA binding affinity. researchgate.net This is possibly because sulfur is less electronegative than oxygen, allowing the molecule's electrons to interact more strongly with the nucleic acid. researchgate.net Thioflavone derivatives have also shown enhanced antiproliferative activity compared to their flavone counterparts. preprints.org
Heterocyclic Rings: Replacing the B-ring with other aromatic heterocycles (like thiazole, pyrazole, or pyridine) is another strategy to create novel derivatives with potentially improved biological functions. preprints.org
Table 2: Summary of Structure-Activity Relationships for Flavone Derivatives
| Structural Feature/Modification | Biological Activity Affected | General Outcome |
|---|---|---|
| C5-Ethoxy/Methoxy Group | Antioxidant, Anti-inflammatory, Anticancer | May decrease activity compared to a free C5-OH group. researchgate.netpreprints.org |
| C3', C4'-Dihydroxy (Catechol) | Antioxidant | Strongly enhances activity. mdpi.com |
| C5, C4'-Hydroxylation | Anti-inflammatory | Enhances activity. nih.gov |
| C6, C7, C8, C3'-Hydroxylation | Anti-inflammatory | Attenuates activity. nih.gov |
| Polymethoxylation | Anticancer | Increases lipophilicity and bioavailability, often enhancing activity. preprints.org |
| C5, C7-Hydroxylation | DNA Binding | Enhances binding affinity. researchgate.net |
| C4-Thione (C=S) | DNA Binding, Anticancer | Increases binding affinity and antiproliferative effects. preprints.orgresearchgate.net |
| Amino Group Introduction | DNA Binding | Can significantly increase binding affinity. researchgate.net |
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 162787 |
| 3',4'-Dihydroxyflavone | 145726 fishersci.canih.gov |
| Apigenin | 5280443 mdpi.comresearchgate.netguidetopharmacology.org |
| Baicalein | 5281605 |
| Chrysin | 5281607 guidetopharmacology.orgnih.govwikipedia.org |
| 5-Demethylnobiletin | 358832 nih.govnih.gov |
| Flavopiridol (Alvocidib) | 5287969 wikipedia.orguni.lu |
| Genkwanin | 5281617 wikipedia.orgthegoodscentscompany.comfishersci.ca |
| Kaempferol | 5280863 mdpi.com |
| Luteolin | 5280445 mdpi.com |
| Myricetin | 5281672 |
| Nobiletin | 72344 |
| Quercetin | 5280343 mdpi.com |
| Tangeretin | 10629 |
Methoxy Groups and their Influence on Activity and Lipophilicity
The presence and position of methoxy (-OCH3) groups on the flavone scaffold significantly modulate the biological activity and physicochemical properties of this compound derivatives.
The substitution of hydroxyl groups with methoxy groups can have varied effects on biological activity, sometimes enhancing it and at other times diminishing it, depending on the specific activity being measured. For instance, in the context of anti-inflammatory activity, the presence of a methoxy group at the C7 position has been shown to enhance this effect. nih.gov Conversely, for antioxidant activity, methoxylation often leads to a decrease in potency compared to the corresponding hydroxylated flavonoids. caldic.comresearchgate.net This is because the free hydroxyl groups, particularly a 3-hydroxyl group, are important for radical scavenging. researchgate.net
The number and location of methoxy groups also play a critical role. Studies on various flavonoids have shown that methoxylation at positions C5 and C7 on the A ring can be vital for certain biological activities. nih.gov For example, 5,7-dimethoxyflavone (B190784) has demonstrated better anti-proliferative activity and in-vivo bioavailability compared to its non-methoxylated counterparts. researchgate.netaacrjournals.org Furthermore, the addition of methoxy groups at C6 has been observed to markedly increase the attracting activity of certain flavones towards zoospores. tandfonline.com
Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, is also influenced by methoxylation. pensoft.net Generally, the addition of methoxy groups increases the lipophilicity of a molecule. This increased lipid solubility can enhance the penetration of cell membranes, potentially leading to greater biological activity. pensoft.net However, the relationship is not always linear, and the position of the methoxy group is a critical factor. researchgate.net For example, a methoxy group at the 4'-position on the B-ring can enhance both activity and partitioning into the hydrophobic core of a lipid bilayer. researchgate.net
The following table summarizes the influence of methoxy group substitutions on the activity of flavone derivatives based on available research.
| Substitution Position | Influence on Activity | Reference |
| C7 | Enhanced anti-inflammatory activity. | nih.gov |
| C5, C7 | Can be vital for neuro-differentiating and synaptogenic activities. | nih.gov |
| C5, C7 (Dimethoxy) | Better anti-proliferative activity and bioavailability. | researchgate.netaacrjournals.org |
| C6 | Markedly increased zoospore attracting activity. | tandfonline.com |
| General | Decreased antioxidant activity compared to hydroxyl groups. | caldic.comresearchgate.net |
| 4'-position (B-ring) | Enhanced activity and partitioning into lipid bilayers. | researchgate.net |
Halogen, Amino, and Acetoxy Group Introduction
The introduction of halogen, amino, and acetoxy groups onto the this compound scaffold can significantly alter its biological profile. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Halogen Groups: The introduction of halogen atoms (F, Cl, Br, I) can modulate a compound's lipophilicity and electronic character. The effect of halogenation on the activity of flavones is highly dependent on the position and nature of the halogen.
Amino Groups: The introduction of amino (-NH2) groups can increase the polarity of a molecule and provide a site for hydrogen bonding, which can be crucial for ligand-protein interactions.
Acetoxy Groups: The acetoxy (-OCOCH3) group is often used as a prodrug strategy to increase the bioavailability of hydroxylated compounds. It can be hydrolyzed in vivo to release the active hydroxyl-containing molecule.
Impact of the C2-C3 Double Bond on Biological Activity
The C2-C3 double bond in the C-ring is a defining feature of the flavone scaffold and plays a significant role in its biological activity. This double bond, in conjugation with the 4-oxo group, contributes to the planarity of the molecule and influences its electronic properties.
The presence of the C2-C3 double bond is often crucial for various biological effects. alliedacademies.org For instance, the hydrogenation of this double bond, which converts a flavone to a flavanone (B1672756), has been shown to decrease inhibitory effects against certain digestive enzymes. researchgate.net The planarity conferred by this double bond is thought to be important for optimal interaction with some biological targets. alliedacademies.org
However, the impact of the C2-C3 double bond can vary depending on the specific biological activity being assessed and the polarity of the environment. nih.gov In some cases, the absence of this double bond, as seen in flavanones, does not necessarily lead to a loss of activity and can even be beneficial. The antiradical activity of flavones versus flavanones can be influenced by the polarity of the medium, with flavones sometimes showing weaker activity in polar phases. nih.gov
The following table summarizes the reported impact of the C2-C3 double bond on the biological activities of flavonoids.
| Biological Activity | Impact of C2-C3 Double Bond | Reference |
| Digestive Enzyme Inhibition | Hydrogenation (removal) decreases inhibitory effects. | researchgate.net |
| General Biological Effects | Presence is often crucial for various biological effects. | alliedacademies.org |
| Antiradical Activity | Can weaken antiradical activity in polar phases. | nih.gov |
| Cyclooxygenase (COX) Inhibition | Reduction results in loss of inhibitory activity. | alliedacademies.org |
| Insulin-stimulated Glucose Uptake | Has an important role. | alliedacademies.org |
| Aldose Reductase Inhibition | High inhibitory effect attributed to its presence. | alliedacademies.org |
Contribution of Ring A and Ring B Substitutions to Overall Activity
Ring A Substitutions: Hydroxylation and methoxylation on the A-ring, particularly at the C5 and C7 positions, have been consistently shown to be important for a range of biological activities. nih.govresearchgate.net For example, the presence of hydroxyl or methoxy groups at C5 and C7 is vital for neuro-differentiating and synaptogenic activities. nih.gov The 5-hydroxyl group, in particular, can form a hydrogen bond with the 4-carbonyl oxygen, a property that may be correlated with certain biological activities. tandfonline.com For aromatase inhibition, a 7-hydroxy group appears to be essential for maximal activity. caldic.com
Ring B Substitutions: Substitutions on the B-ring also play a crucial role in defining the biological profile of flavones. The hydroxylation pattern on the B-ring is particularly important for antioxidant activity, with a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety often associated with potent radical scavenging properties. researchgate.net The position and number of hydroxyl groups on the B-ring are also critical for interactions with various enzymes and proteins. researchgate.net In some cases, an unsubstituted B-ring is preferred for potent activity. tandfonline.com
Computational and Molecular Modeling Approaches in SAR
Computational and molecular modeling techniques have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of compounds like this compound derivatives. These in silico methods allow for the rational design of new molecules with improved potency and selectivity.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. japsonline.com This method is widely used to understand the binding modes of small molecules and to screen virtual libraries of compounds to identify potential hits. japsonline.commdpi.com
In the context of this compound derivatives, molecular docking simulations can elucidate how these compounds interact with the active sites of various enzymes and receptors. nih.govrsc.org By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com For example, a docking study might reveal that the 5-ethoxy group fits into a specific hydrophobic pocket of the target protein, while other substituents form hydrogen bonds with key amino acid residues. This information is invaluable for designing new derivatives with enhanced binding affinity. rsc.org The stability of these docked complexes can be further evaluated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein system over time. nih.gov
Pharmacophore Identification for Drug Design
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. unina.it
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. It has become a fundamental tool in computational chemistry and materials science for predicting molecular properties and reactivity. DFT calculations allow for the analysis of the electron density distribution, orbital energies, and other electronic parameters that are crucial for understanding how a molecule will interact with biological targets.
In the context of flavone derivatives, DFT studies provide valuable insights into their electronic properties, which are closely linked to their biological activities. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For flavonoids, DFT calculations have been employed to study how substitutions on the flavone core affect the electronic structure. For instance, the position of hydroxyl (-OH) groups can significantly influence the electron density distribution across the molecule and its antioxidant or pro-oxidant capabilities. While specific DFT data for this compound is scarce, studies on other hydroxyflavones and alkoxy flavones demonstrate that the introduction of an alkoxy group, such as the ethoxy group at the 5-position, would be expected to modulate the electronic properties of the flavone scaffold. This modulation occurs through effects on electron density, which in turn can influence the molecule's reactivity and potential biological interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of Flavonoid Derivatives
This table presents representative data from DFT studies on various flavonoid derivatives to illustrate the types of parameters calculated. Note that these are not values for this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Flavone | -6.53 | -1.85 | 4.68 |
| 3-Hydroxyflavone | -6.21 | -2.11 | 4.10 |
| 7-Hydroxyflavone | -6.15 | -1.90 | 4.25 |
| 4'-Hydroxyflavone | -5.98 | -1.95 | 4.03 |
Data is illustrative and sourced from computational studies on flavone derivatives.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating variations in the physicochemical properties of molecules, known as molecular descriptors, with their observed biological activities.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external test set of compounds.
For flavone and its derivatives, QSAR studies have been conducted to understand their various biological activities, including anticancer and vasorelaxant effects. These studies have identified several key descriptors that are often correlated with the activity of flavonoids. For example, in a study on the cytotoxic activity of xanthone (B1684191) derivatives, descriptors such as net atomic charges at specific carbon atoms, dipole moment, and the partition coefficient (logP) were found to be important. Another QSAR study on the vasorelaxant activity of flavonoids identified descriptors related to molecular shape and electronic properties as being significant.
A typical QSAR equation might take the following form:
log(1/IC50) = c0 + c1D1 + c2D2 + ... + cn*Dn
Where log(1/IC50) represents the biological activity, D1, D2, ... Dn are the molecular descriptors, and c0, c1, ... cn are the regression coefficients determined from the model.
Table 2: Example of a QSAR Model for Flavonoid Derivatives
This table illustrates the components of a hypothetical QSAR model for the biological activity of a series of flavone derivatives.
| Descriptor | Description | Coefficient |
| logP | Lipophilicity | +0.54 |
| Dipole Moment | Molecular Polarity | +1.83 |
| qC1 | Net atomic charge on C1 | -8.12 |
| qC2 | Net atomic charge on C2 | -35.09 |
This data is based on a published QSAR model for xanthone derivatives and serves as an illustrative example.
Metabolic Pathways and Biotransformation Studies Non Human in Vivo and in Vitro
Phase I and Phase II Metabolism of Flavones
Phase I metabolism involves the introduction or unmasking of functional groups, while Phase II metabolism consists of conjugation reactions that attach endogenous molecules to these functional groups, significantly increasing their water solubility.
Phase I metabolism of flavones is predominantly oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For alkoxyflavones like 5-Ethoxyflavone, two primary oxidative reactions are expected: hydroxylation of the aromatic rings and O-dealkylation of the ether group.
B-ring Hydroxylation : Studies on various flavones have shown that hydroxylation frequently occurs on the B-ring. For the parent flavone (B191248) structure, CYP2A6 has been identified as a major enzyme catalyzing hydroxylation at the 3'- and 4'-positions of the B-ring. nih.gov Other CYP isoforms are also involved in the oxidation at different positions. nih.gov
O-dealkylation : For flavones with methoxy (B1213986) groups (methoxyflavones), O-demethylation is a key metabolic step. nih.gov This reaction is also catalyzed by CYP enzymes, with CYP1A1, CYP1A2, and CYP3A4 showing the highest activity towards fully methylated flavones. nih.gov It is highly probable that 5-Ethoxyflavone would undergo a similar O-deethylation process, yielding 5-hydroxyflavone (B191505). The stability of methoxyflavones towards oxidative metabolism varies depending on the position of the methoxy group. nih.gov For instance, 5-methoxyflavone (B191841) was found to be relatively stable in incubations with human liver microsomes. nih.gov A study on the microbial metabolism of 5-methoxyflavone showed it could be converted to 4'-hydroxy-5-methoxyflavone (B9480) by Aspergillus alliaceus, indicating that B-ring hydroxylation can occur without O-dealkylation. nih.gov
The primary metabolites of 5-Ethoxyflavone are therefore predicted to be hydroxylated derivatives and the O-deethylated product, 5-hydroxyflavone.
The hydroxylated and de-ethylated metabolites formed during Phase I, as well as the parent compound if it possesses a hydroxyl group, are susceptible to Phase II conjugation reactions. Glucuronidation is a major Phase II pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the flavonoid. nih.gov
Glucuronidation significantly increases the water solubility of the molecule, preparing it for elimination. nih.gov Studies on a variety of flavones have shown that glucuronidation is a predominant metabolic pathway. nih.govmdpi.com The 7-hydroxyl group is a common site for glucuronidation for many flavones. nih.gov However, for a metabolite like 5-hydroxyflavone (the predicted product of 5-Ethoxyflavone de-ethylation), the 5-OH position is also a potential site for conjugation, although studies on other flavones have shown that the 5-OH position is often not glucuronidated. nih.gov The regioselectivity of UGT enzymes is dependent on the specific UGT isoform and the structure of the flavone. nih.gov
Role of Hepatic Microsomal Enzymes in Flavone Metabolism (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases)
The liver is the primary site for drug and xenobiotic metabolism, with the enzymatic reactions occurring mainly within the endoplasmic reticulum, from which microsomes are derived for in vitro studies. nih.gov
Cytochrome P450s (CYPs) : As mentioned, this superfamily of heme-containing enzymes is central to the Phase I oxidative metabolism of flavones. openanesthesia.org There are numerous CYP isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 being responsible for metabolizing the majority of drugs. For methoxyflavones, CYP1A1 and CYP1A2 have been shown to be particularly important for their oxidative metabolism. nih.gov The specific CYPs involved in the metabolism of 5-Ethoxyflavone have not been identified, but based on data from similar compounds, isoforms from the CYP1A, CYP2C, and CYP3A families are likely contributors. nih.govmdpi.com
UDP-Glucuronosyltransferases (UGTs) : These are the key enzymes in Phase II glucuronidation. nih.gov UGTs are also located in the endoplasmic reticulum of liver cells and other tissues. nih.gov The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of a wide range of compounds, including flavonoids. nih.gov Specific isoforms such as UGT1A1 and UGT1A9 have been identified as major contributors to the glucuronidation of various flavonoids and their metabolites. nih.gov For instance, UGT1A9 shows high activity in the glucuronidation of ticagrelor, while multiple UGTs, including several from the UGT1A family, are involved. frontiersin.org The specific UGT isoforms that might metabolize 5-Ethoxyflavone or its hydroxylated metabolites are unknown, but it is expected that members of the UGT1A family would play a significant role. nih.govnih.gov
| Metabolic Phase | Enzyme Superfamily/Family | Key Isoforms for Flavone Metabolism | Primary Function | Predicted Role in 5-Ethoxyflavone Metabolism |
|---|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2A6, CYP3A4 | Oxidation (Hydroxylation, O-dealkylation) | O-deethylation to 5-hydroxyflavone; B-ring hydroxylation |
| Phase II | UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT1A family | Conjugation (Glucuronidation) | Glucuronidation of hydroxylated metabolites (e.g., 5-hydroxyflavone) |
Influence of Gut Microbiome on Flavone Biotransformation
The gut microbiota represents a vast and diverse microbial community in the large intestine that significantly impacts the metabolism of many dietary compounds, including flavonoids. nih.govvu.nl Unabsorbed flavonoids pass from the small intestine to the colon, where they are subjected to extensive microbial metabolism. nih.gov
Structural Factors Affecting Metabolic Stability and Degradation Rates (e.g., position of hydroxyl and methoxy groups)
The presence and location of hydroxyl groups are primary determinants of metabolic susceptibility. Flavonoids with free hydroxyl groups are readily targeted by phase II metabolizing enzymes, leading to rapid conjugation reactions such as glucuronidation and sulfation. This extensive metabolism often results in rapid elimination from the body. For instance, unmethylated flavones like 7-hydroxyflavone, 7,4'-dihydroxyflavone, chrysin (B1683763) (5,7-dihydroxyflavone), and apigenin (B1666066) (5,7,4'-trihydroxyflavone) are rapidly metabolized through glucuronidation and/or sulfation.
Conversely, the methylation of these hydroxyl groups to form methoxy groups generally enhances metabolic stability. This increased stability is attributed to the fact that O-demethylation, an oxidative process mediated by cytochrome P450 (CYP) enzymes, is a rate-limiting step that must occur before conjugation can take place. Studies on a series of methoxylated flavones, including 7-methoxyflavone, 7,4'-dimethoxyflavone, 5,7-dimethoxyflavone (B190784), and 5,7,4'-trimethoxyflavone, have demonstrated their higher resistance to hepatic metabolism compared to their unmethylated counterparts.
The position of the methoxy group on the flavone ring system is also a critical factor. Research has shown that the rate of oxidative metabolism of methoxylated flavones can vary widely even between compounds with very similar structures, underscoring the importance of the substituent's location. For example, among 15 methoxylated flavones investigated, tectochrysin (B192502) (5-hydroxy-7-methoxyflavone) and kaempferide (B1673269) (3,5,7-trihydroxy-4'-methoxyflavone) were among the most susceptible to microsomal oxidation. In contrast, 5,7-dimethoxyflavone was found to be one of the most stable compounds.
Based on these findings, it can be inferred that the 5-ethoxy group in 5-Ethoxyflavone would likely confer a degree of metabolic stability compared to a 5-hydroxyflavone. The ethoxy group, similar to a methoxy group, would require an initial O-dealkylation (in this case, O-deethylation) step before further conjugation can occur. The stability of 5-Ethoxyflavone would therefore be largely dependent on the rate of this initial oxidative de-ethylation reaction.
In vitro Metabolic Stability Assays (e.g., human liver microsomes)
In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo metabolic clearance of a compound. Human liver microsomes (HLMs) are a commonly used in vitro system as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics.
While specific data for 5-Ethoxyflavone in HLM assays is not available in the reviewed literature, the general methodology for assessing the metabolic stability of flavonoids in this system is well-established. In a typical assay, the test compound, such as 5-Ethoxyflavone, is incubated with pooled HLMs in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The reaction is allowed to proceed at 37°C, and samples are collected at various time points. The disappearance of the parent compound over time is monitored using analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From the rate of disappearance of the parent compound, several key parameters can be determined, including the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters provide a quantitative measure of the compound's metabolic stability.
Studies on structurally related methoxyflavones have utilized this approach to rank their metabolic stability. For instance, in a study comparing 15 methoxylated flavones, their intrinsic clearance was determined using human liver microsomes. The results highlighted significant differences in stability based on the substitution pattern. 5,7-dimethoxyflavone was identified as one of the most stable compounds, with a low intrinsic clearance, whereas 4'-methoxyflavone (B190367) was among the least stable. The primary enzymes involved in the oxidative metabolism of these methoxylated flavones were identified as CYP1A1 and CYP1A2.
For 5-Ethoxyflavone, an in vitro metabolic stability assay using HLMs would be expected to primarily involve O-deethylation, catalyzed by CYP enzymes, to form 5-hydroxyflavone. The rate of this reaction would be the main determinant of its metabolic stability in this system. Subsequent phase II metabolism of the resulting 5-hydroxyflavone would not be observed in a standard microsomal assay unless the appropriate cofactors for conjugation enzymes (e.g., UDPGA for UGTs) are included.
Interactive Data Table: Metabolic Stability of Methoxyflavones in Human Liver Microsomes
While data for 5-Ethoxyflavone is not available, the following table presents hypothetical data to illustrate how the results of an in vitro metabolic stability assay would be presented. The data is based on the known relative stabilities of other methoxyflavones.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| 5-Ethoxyflavone | 45 | 15.4 | Low |
| 5-Methoxyflavone | 50 | 13.9 | Low |
| 7-Methoxyflavone | 25 | 27.7 | Moderate |
| 4'-Methoxyflavone | 10 | 69.3 | High |
This table contains hypothetical data for illustrative purposes.
Preclinical Non-human In Vivo Metabolic Fate Studies
Preclinical non-human in vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While no specific in vivo metabolic fate studies for 5-Ethoxyflavone have been reported in the reviewed literature, studies on analogous methoxyflavones in animal models, such as rats and mice, can provide a predictive framework for its likely metabolic pathways.
Upon oral administration, flavonoids generally undergo extensive metabolism in the gastrointestinal tract and the liver. For alkoxy-substituted flavonoids like 5-Ethoxyflavone, the primary metabolic transformations are expected to be O-dealkylation followed by conjugation of the resulting hydroxyl group.
In a study investigating the metabolism of 5-hydroxyflavone in male Sprague-Dawley rats, oral administration resulted in the detection of its glucuronide conjugate in the serum, with no trace of the parent compound. This indicates rapid and extensive first-pass metabolism. Given that O-deethylation of 5-Ethoxyflavone would yield 5-hydroxyflavone, a similar metabolic fate can be anticipated. Therefore, following oral administration of 5-Ethoxyflavone to a preclinical non-human species, it is probable that the major circulating metabolites would be the glucuronide and/or sulfate (B86663) conjugates of 5-hydroxyflavone, with potentially very low or undetectable levels of the parent 5-Ethoxyflavone.
The metabolic profile can also be influenced by the gut microbiota. Microbial enzymes can catalyze the transformation of flavonoids before their absorption. For instance, microbial transformation of 5-methoxyflavone by Aspergillus alliaceus has been shown to yield 4'-hydroxy-5-methoxyflavone. While this is a microbial study, it highlights the potential for hydroxylation at various positions on the flavone core, in addition to O-dealkylation, as a possible metabolic pathway in vivo.
Future Research Trajectories and Preclinical Therapeutic Potential
Rational Design and Synthesis of Novel 5-Ethoxyflavone Analogs
The foundation of advancing 5-Ethoxyflavone's therapeutic prospects lies in the rational design and synthesis of novel analogs. nih.gov This approach allows for the systematic modification of the core flavone (B191248) structure to enhance desired biological activities and improve pharmacokinetic properties. By strategically altering substituents on the A, B, and C rings, researchers can aim to optimize potency, selectivity, and metabolic stability. nih.govmdpi.com
For instance, the introduction of various functional groups can be guided by computational modeling and structure-activity relationship (SAR) studies. mdpi.commdpi.comnih.gov These in silico methods can predict the binding affinity of designed analogs to specific biological targets, thereby prioritizing the synthesis of compounds with the highest potential. mdpi.comrsc.org The synthesis of a series of fluoroquinolone analogs, for example, has demonstrated the potential of functionalizing existing scaffolds to discover novel cytotoxic agents. nih.gov The development of a synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold further illustrates how new chemical entities with potential anticancer activity can be generated. mdpi.com
Exploration of Multi-Targeting Approaches for Enhanced Efficacy
A growing paradigm in drug discovery is the development of single molecules that can modulate multiple biological targets simultaneously. nih.gov This multi-targeting approach is particularly relevant for complex diseases like cancer, where pathway redundancy and resistance mechanisms often limit the efficacy of single-target agents. nih.govfrontiersin.orgfrontiersin.org Future research should explore the potential of 5-Ethoxyflavone and its analogs to act as multi-targeting agents.
This strategy could involve designing derivatives that concurrently inhibit key proteins in different signaling pathways implicated in a specific disease. For example, in cancer, an analog could be engineered to target both proliferative and survival pathways. The use of bioinformatics and proteomic approaches can aid in identifying relevant target combinations and in the rational design of these multi-target ligands. nih.gov
Advanced Preclinical Characterization of Bioactivity and Mechanisms
A thorough understanding of the biological activity and mechanism of action of 5-Ethoxyflavone and its analogs is crucial for their preclinical development. This involves a comprehensive suite of in vitro and in vivo studies to elucidate their effects at the molecular, cellular, and organismal levels.
Key areas of investigation include:
Antioxidant and Anti-inflammatory Properties: Many flavonoids exhibit potent antioxidant and anti-inflammatory effects. mdpi.comnih.govmdpi.comisnff-jfb.com Future studies should quantify the radical scavenging capacity of 5-Ethoxyflavone derivatives and their ability to modulate inflammatory pathways, such as the NF-κB and MAPK pathways. mdpi.comnih.govisnff-jfb.com
Anticancer Activity: The cytotoxic effects of novel analogs should be screened against a panel of human cancer cell lines. ias.ac.in For promising compounds, further mechanistic studies are warranted to investigate their impact on cell cycle progression, apoptosis, and key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. isnff-jfb.com
Enzyme Inhibition: The inhibitory activity against specific enzymes relevant to disease pathogenesis should be assessed. For instance, the inhibition of efflux pumps in drug-resistant pathogens or enzymes involved in the production of inflammatory mediators could be a valuable therapeutic strategy. researchgate.net
Investigation of Combinatorial Approaches with Existing Therapeutics
Combining 5-Ethoxyflavone or its analogs with existing drugs represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govfrontiersin.orgnih.gov This approach can lead to synergistic effects, where the combined effect of the two agents is greater than the sum of their individual effects. uni-greifswald.de
Future preclinical studies should explore various combination strategies. For instance, in cancer therapy, combining a 5-Ethoxyflavone derivative with conventional chemotherapy or targeted therapies could improve treatment outcomes. nih.govfrontiersin.orgfrontiersin.org Similarly, in the context of infectious diseases, combining a flavonoid with an antibiotic could potentially resensitize resistant bacteria. uni-greifswald.de High-throughput screening methods can be employed to systematically test numerous drug combinations and identify those with the most significant synergistic potential. nih.gov
Development of Preclinical Models for Specific Disease States (e.g., oxidative stress, inflammation)
To effectively evaluate the therapeutic potential of 5-Ethoxyflavone and its analogs, it is essential to utilize relevant preclinical models that mimic human disease states. These models are critical for assessing in vivo efficacy and understanding the compound's effects in a complex biological system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
